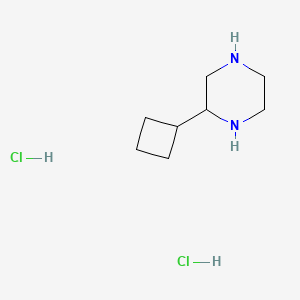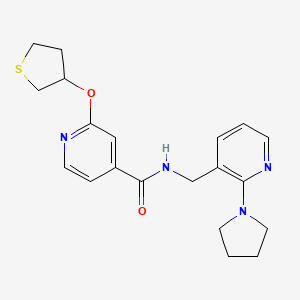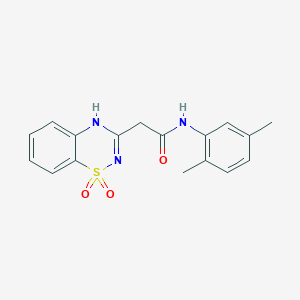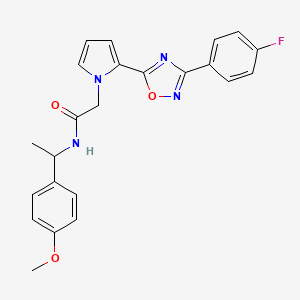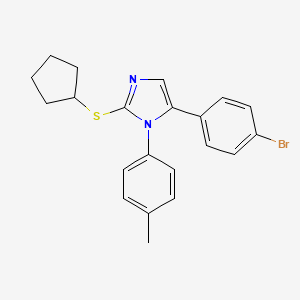![molecular formula C25H26FN3O2 B2388790 N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide CAS No. 1031994-06-5](/img/structure/B2388790.png)
N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C25H26FN3O2 and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with complex structures including chlorophenyl, fluorophenyl, pyrazol, and triazole moieties are often subjects of synthesis and structural characterization studies. For instance, research involving the synthesis of isostructural compounds with chlorophenyl and fluorophenyl groups aims to understand their crystal structures through single crystal diffraction, revealing insights into their conformation and planarity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These studies are foundational for further applications in materials science, pharmaceuticals, and chemical engineering.
Antimicrobial and Antifungal Activities
Derivatives of compounds with acetamide, pyrazole, and triazole structures have been investigated for their antimicrobial and antifungal properties. For example, novel sulfonamide derivatives, which may share functional group similarities with the compound , have demonstrated cytotoxic activity against cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, triazole-oxadiazole compounds have shown potent antifungal effects against Candida species, highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anti-Cancer Properties
Research into the anticancer activities of related compounds, especially those containing pyrazole and triazole rings, has been a significant area of study. For instance, compounds exhibiting fluorophenyl moieties have been tested against various cancer cell lines, demonstrating promising anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). These studies suggest potential therapeutic applications for compounds with similar structural features.
Insecticidal Applications
Compounds incorporating thiadiazole moieties have been synthesized for evaluation as insecticidal agents against agricultural pests such as the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This research indicates the potential of such compounds in developing new, more effective insecticides for crop protection.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c1-16-7-12-21-20(15-16)22(29-24(30)18-8-10-19(26)11-9-18)23(28-21)25(31)27-14-13-17-5-3-2-4-6-17/h5,7-12,15,28H,2-4,6,13-14H2,1H3,(H,27,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWMJPPKKMHWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
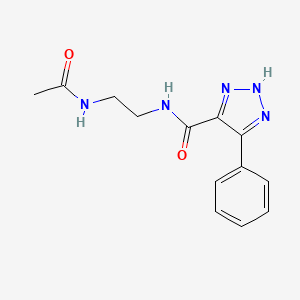
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)
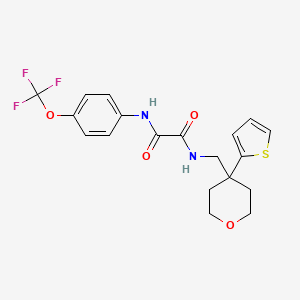
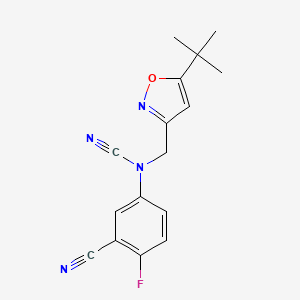
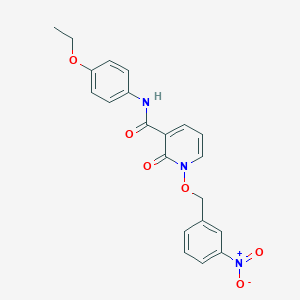
![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)

